Marizomib - 437742-34-2

Marizomib

Catalog Number: EVT-273613
CAS Number: 437742-34-2
Molecular Formula: C15H20ClNO4
Molecular Weight: 313.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Marizomib (also known as Salinosporamide A, NPI-0052) is a naturally occurring, potent, and irreversible pan-proteasome inhibitor with a unique β-lactone-γ-lactam structure []. It was first isolated from the marine actinomycete Salinispora tropica []. Marizomib is classified as a second-generation proteasome inhibitor, exhibiting distinct pharmacological properties compared to the first-generation inhibitor, Bortezomib []. This distinction arises from its irreversible binding to the proteasome and its ability to inhibit all three catalytic activities of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) [, ]. Its unique properties and potent anti-tumor activity in preclinical studies have propelled Marizomib into clinical trials for various hematologic malignancies and solid tumors, including multiple myeloma [], lymphomas [], leukemias [], and glioblastoma [].

Molecular Structure Analysis

Marizomib possesses a unique β-lactone-γ-lactam bicyclic structure, which is key to its biological activity []. This distinct structure differentiates it from other proteasome inhibitors like Bortezomib, contributing to its enhanced potency and ability to irreversibly bind to the proteasome []. Further investigation into the structure-activity relationship of Marizomib and its analogs could unveil valuable insights for designing more potent and selective proteasome inhibitors.

Chemical Reactions Analysis

Marizomib's β-lactone ring is highly reactive and responsible for its irreversible binding to the proteasome []. This covalent modification of the proteasome's catalytic subunits leads to their permanent inactivation, effectively disrupting cellular protein homeostasis []. Detailed analysis of the specific chemical reactions involved in Marizomib's binding to the proteasome would provide a deeper understanding of its mechanism of action and potential for targeted drug design.

Mechanism of Action

Marizomib exerts its anti-tumor effects primarily by inhibiting the 20S proteasome, a crucial cellular machinery responsible for degrading damaged or misfolded proteins []. This inhibition disrupts cellular protein homeostasis, leading to the accumulation of pro-apoptotic proteins and ultimately triggering cell death [, , , ].

  • Irreversible binding to the proteasome: The β-lactone ring of Marizomib forms a covalent bond with the threonine residue in the active site of the proteasome's catalytic subunits, irreversibly inhibiting their activity [].
  • Pan-proteasome subunit inhibition: Unlike other PIs that primarily target the CT-L subunit, Marizomib potently inhibits all three catalytic subunits (CT-L, T-L, and C-L), resulting in more effective proteasome inhibition [, ].
  • Induction of apoptosis: The accumulation of misfolded proteins and pro-apoptotic factors due to proteasome inhibition activates apoptotic pathways, leading to tumor cell death [, , ].
Applications
  • Cancer Biology: Investigating the role of the ubiquitin-proteasome system in cancer development and progression. []
  • Drug Resistance: Studying mechanisms of resistance to proteasome inhibitors and identifying strategies to overcome them. [, , , ]
  • Drug Discovery: Serving as a lead compound for developing novel proteasome inhibitors with enhanced potency, selectivity, and pharmacological properties. [, ]
  • Cellular Signaling: Elucidating the intricate signaling pathways regulated by the proteasome and their implications in various diseases. [, , ]
  • Neurodegenerative Diseases: Exploring the potential of proteasome inhibition as a therapeutic strategy for neurodegenerative disorders characterized by protein aggregation. [, , , ]
  • Immunology: Investigating the role of the proteasome in immune responses and developing immunomodulatory therapies. [, ]
  • Combination Therapies: Researchers are exploring synergistic combinations of Marizomib with other anti-cancer agents, such as histone deacetylase inhibitors (HDACi) and immunomodulatory drugs, to enhance its therapeutic efficacy in various cancers, including multiple myeloma [, ] and glioblastoma [, , , ].
  • Overcoming Drug Resistance: Studies investigating the ability of Marizomib to overcome resistance to first-generation proteasome inhibitors like Bortezomib in multiple myeloma [, ] and exploring its potential in treating Bortezomib-refractory patients. [, ]
  • Targeting CNS Malignancies: Marizomib's ability to penetrate the blood-brain barrier makes it a promising candidate for treating brain tumors like glioblastoma [, , , , ].
  • Biomarker Development: Studies are underway to identify potential biomarkers that predict response to Marizomib in glioma patients, aiming to personalize treatment strategies and improve clinical outcomes [, ].

Bortezomib

Compound Description: Bortezomib is a first-in-class, reversible proteasome inhibitor approved by the FDA for the treatment of relapsed and refractory multiple myeloma and mantle cell lymphoma. [] It primarily targets the chymotrypsin-like (CT-L) activity of the 20S proteasome. []

Carfilzomib

Compound Description: Carfilzomib is a second-generation, irreversible proteasome inhibitor approved for treating multiple myeloma. [, ] Like Bortezomib, it primarily targets the CT-L activity of the proteasome. []

Relevance: Carfilzomib, alongside Bortezomib, serves as a benchmark for comparing Marizomib's efficacy and pharmacological profile. [] While both Carfilzomib and Marizomib bind irreversibly, Marizomib exhibits a broader spectrum of proteasome inhibition, effectively targeting all three subunits. [, , ] This pan-subunit inhibition potentially contributes to Marizomib's ability to overcome resistance mechanisms associated with Carfilzomib. [] Additionally, similar to Bortezomib, Carfilzomib's limited blood-brain barrier penetration contrasts with Marizomib's potential in treating glioblastoma. [, ]

Ixazomib

Compound Description: Ixazomib is an orally bioavailable proteasome inhibitor structurally related to Bortezomib, specifically designed to target the CT-L activity of the proteasome. []

Relevance: Ixazomib, primarily investigated for multiple myeloma, belongs to the same class of reversible proteasome inhibitors as Bortezomib, both primarily targeting the CT-L subunit. [] Similar to Bortezomib, Ixazomib's reversible binding mechanism distinguishes it from Marizomib's irreversible, pan-subunit inhibition. []

Oprozomib

Compound Description: Oprozomib is an orally bioavailable proteasome inhibitor designed as a next-generation alternative to Bortezomib, sharing its target specificity for the CT-L proteasome subunit. []

Relevance: Oprozomib, similar to Ixazomib, is a second-generation, reversible proteasome inhibitor designed for oral administration. [] Both drugs primarily inhibit the CT-L proteasome activity, contrasting with Marizomib's broader, irreversible pan-subunit inhibition profile. [] This distinction suggests potentially different mechanisms of action and resistance profiles between these compounds.

Delanzomib

Compound Description: Delanzomib is a proteasome inhibitor that primarily targets the CT-L activity of the proteasome, and has been investigated in clinical trials for multiple myeloma. []

Relevance: Delanzomib primarily inhibits the CT-L subunit, similar to Bortezomib, Carfilzomib, Ixazomib, and Oprozomib. [] This targeted inhibition contrasts with Marizomib's ability to effectively inhibit all three proteasome subunits, potentially giving it a broader spectrum of activity and a different resistance profile. []

NPI-0047 [(1R,4R,5S)-1-((S)-((S)-cyclohex-2-enyl)(hydroxy)methyl)-4-ethyl-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione)]

Compound Description: NPI-0047 is a reversible analog of Marizomib, lacking the chlorine leaving group that confers irreversible binding to the proteasome. []

Relevance: NPI-0047 is structurally very similar to Marizomib, with the key difference being the absence of the chlorine atom, which makes NPI-0047 a reversible proteasome inhibitor. [] Comparative studies using NPI-0047 have been instrumental in elucidating the importance of irreversible binding for Marizomib's prolonged duration of action, greater cytotoxicity, and attenuated efflux from cells. []

Panobinostat

Compound Description: Panobinostat is a potent pan-histone deacetylase inhibitor (HDACi) that demonstrates a broader spectrum of inhibitory activity compared to the FDA-approved vorinostat. [] It inhibits all class I, II, and IV HDACs at clinically achievable concentrations. []

Relevance: Panobinostat is frequently investigated in combination with Marizomib in preclinical studies, particularly for hematological malignancies and glioblastoma. [, , , , , ] Studies consistently report synergistic anti-tumor activity when these two agents are combined. [, , , , ] This synergy is attributed to enhanced inhibition of the NFκB signaling pathways, increased induction of the unfolded protein response, and enhanced apoptosis. [, , , ]

Vorinostat

Compound Description: Vorinostat is an FDA-approved HDACi used in cancer treatment, although it displays a less potent and narrower spectrum of inhibitory activity compared to Panobinostat. []

Relevance: Vorinostat serves as a comparative HDACi to Panobinostat when investigating synergistic potential with Marizomib. [] Notably, while Panobinostat consistently exhibits synergy with Marizomib, combinations with Vorinostat do not demonstrate the same level of synergistic cytotoxicity. [] This difference highlights the importance of the specific HDACi used in combination with Marizomib.

Romidepsin

Compound Description: Romidepsin is a potent HDACi used in various cancer treatments, including cutaneous T-cell lymphoma and peripheral T-cell lymphoma. [, ]

Relevance: Similar to Panobinostat, Romidepsin exhibits strong synergy when combined with Marizomib in preclinical models of H3K27M-mutant DIPG. [, ] This synergistic effect is particularly relevant for exploring novel therapeutic options for this aggressive pediatric brain tumor.

Lenalidomide

Compound Description: Lenalidomide is an immunomodulatory drug (IMiD) widely used in the treatment of multiple myeloma. []

Relevance: Lenalidomide, often included in combination therapies for multiple myeloma, has demonstrated synergistic anti-myeloma activity when combined with Marizomib. [] This synergy makes the combination a potential therapeutic strategy for treating relapsed and refractory multiple myeloma.

Compound Description: Pomalidomide, an IMiD similar to Lenalidomide, is approved by the FDA for treating relapsed and refractory multiple myeloma, particularly in patients who have received prior Lenalidomide and Bortezomib. [, ]

Relevance: Pomalidomide exhibits remarkable synergistic anti-myeloma activity when combined with Marizomib, demonstrating enhanced proteasome inhibition and efficacy in overcoming drug resistance. [, ] These findings support the clinical investigation of this combination for treating relapsed and refractory multiple myeloma.

Temozolomide (TMZ)

Compound Description: Temozolomide (TMZ) is an alkylating agent commonly used in standard chemotherapeutic regimens for glioblastoma. [, , ]

Relevance: TMZ represents the standard-of-care chemotherapy in glioblastoma treatment and is often used as a reference point when evaluating the efficacy of Marizomib. [, ] While preclinical studies have explored combinations of TMZ and Marizomib, a recent phase III clinical trial (EORTC 1709/CCTG CE.8) indicated that adding Marizomib to standard TMZ-based radiochemotherapy did not improve overall survival or progression-free survival in newly diagnosed glioblastoma patients. [, ]

Etoposide

Compound Description: Etoposide is a topoisomerase II inhibitor commonly used in chemotherapy regimens for various cancers. [, ]

Relevance: Etoposide has shown some synergistic effects when combined with Marizomib in preclinical models of H3K27M-mutant DIPG. [, ] While this combination holds promise for further investigation, the synergy is not as robust as that observed with HDACi like Panobinostat and Romidepsin.

AZD5582

Compound Description: AZD5582 is a potent and selective small-molecule inhibitor of apoptosis proteins (IAPs), particularly targeting XIAP, cIAP1, and cIAP2. []

Relevance: AZD5582, by inhibiting IAPs, enhances the anti-proliferative activity of Marizomib in patient-derived GBM spheres. [] This synergistic interaction highlights a potential therapeutic strategy to enhance Marizomib's efficacy in glioblastoma.

LCL161

Compound Description: LCL161 is a small-molecule inhibitor of IAPs, exhibiting a similar mechanism of action to AZD5582 by targeting XIAP, cIAP1, and cIAP2. []

Relevance: Similar to AZD5582, LCL161 potentiates the anti-proliferative activity of Marizomib in patient-derived GBM spheres, making the combination a potential therapeutic strategy for glioblastoma treatment. []

N-acetyl cysteine (NAC)

Compound Description: N-acetyl cysteine (NAC) is a precursor to glutathione, a potent antioxidant, and is often used to mitigate oxidative stress. [, ]

Relevance: NAC effectively blocks Marizomib-induced free radical production and apoptosis in glioblastoma cell lines, highlighting the role of reactive oxygen species in Marizomib's mechanism of action. [, ] Notably, NAC's protective effect appears independent of its impact on glutathione levels, suggesting alternative mechanisms of action are involved. []

Properties

CAS Number

437742-34-2

Product Name

Marizomib

IUPAC Name

(1R,4R,5S)-4-(2-chloroethyl)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

InChI

InChI=1S/C15H20ClNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1

InChI Key

NGWSFRIPKNWYAO-SHTIJGAHSA-N

SMILES

CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCCl

Solubility

Soluble in DMSO

Synonyms

ML 858; ML-858; ML858; NPI 0052; NPI-0052; NPI0052; Marizomib; (-)-Salinosporamide A; Salinosporamide A.

Canonical SMILES

CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCCl

Isomeric SMILES

C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.